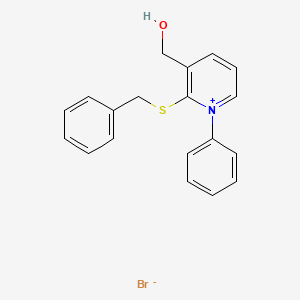
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide is a complex organic compound with a unique structure that includes a pyridinium core substituted with benzylsulfanyl and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with benzyl mercaptan and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrobromic acid, to facilitate the formation of the pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridinium core can be reduced to a pyridine derivative.
Substitution: The benzylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(Benzylsulfanyl)-3-carboxy-1-phenylpyridin-1-ium bromide.
Reduction: Formation of 2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridine.
Substitution: Formation of various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzylsulfanyl group may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylsulfanyl)-3-(hydroxymethyl)pyridine
- 2-(Benzylsulfanyl)-1-phenylpyridinium chloride
- 3-(Hydroxymethyl)-1-phenylpyridinium bromide
Uniqueness
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzylsulfanyl and hydroxymethyl groups on the pyridinium core makes it a versatile compound for various applications.
Properties
CAS No. |
77155-90-9 |
|---|---|
Molecular Formula |
C19H18BrNOS |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
(2-benzylsulfanyl-1-phenylpyridin-1-ium-3-yl)methanol;bromide |
InChI |
InChI=1S/C19H18NOS.BrH/c21-14-17-10-7-13-20(18-11-5-2-6-12-18)19(17)22-15-16-8-3-1-4-9-16;/h1-13,21H,14-15H2;1H/q+1;/p-1 |
InChI Key |
FCAQUOSEEBDPOG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC=[N+]2C3=CC=CC=C3)CO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


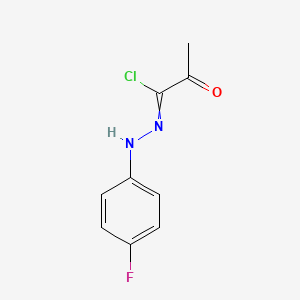
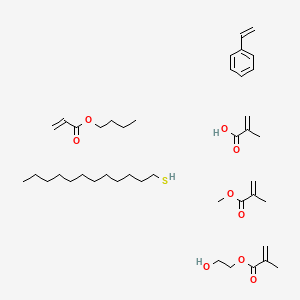
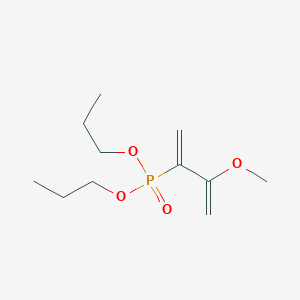

![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/structure/B14454267.png)
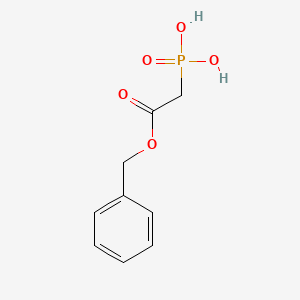
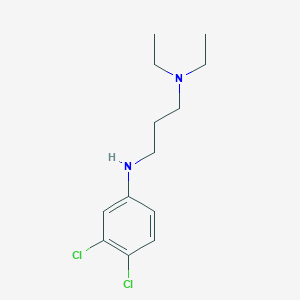
![3-[(Benzyloxy)methoxy]butanal](/img/structure/B14454279.png)
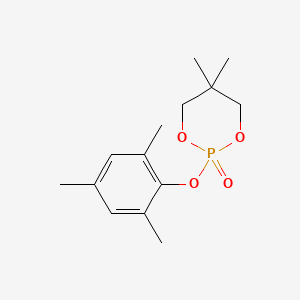
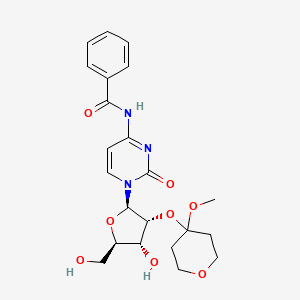
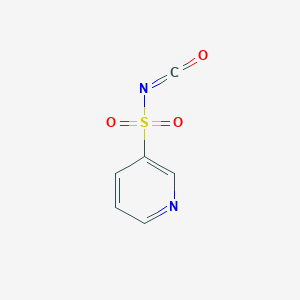

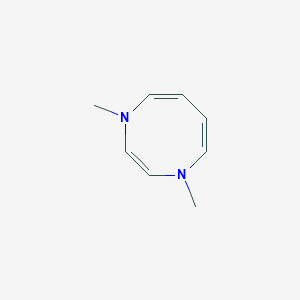
![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)
